2,4-Dimethoxybenzaldehyde

Descripción general

Descripción

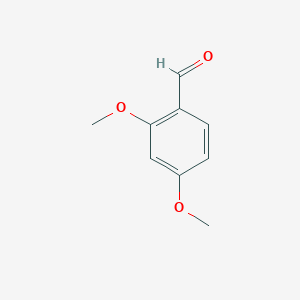

2,4-Dimethoxybenzaldehyde (CAS 613-45-6) is an aromatic aldehyde with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . It features two methoxy (-OCH₃) groups at the 2- and 4-positions of the benzaldehyde ring, which confer distinct electronic and steric properties. The compound is a pale yellow crystalline solid with a melting point of 68–72°C and a boiling point of 165°C . Its planar methoxy groups exhibit conjugation with the aromatic ring, enhancing resonance stabilization .

This compound is widely used in organic synthesis, particularly in Claisen-Schmidt condensations to form chalcones and heterocycles , and as a reagent in the DMBA colorimetric assay for quantifying phlorotannins in marine algae .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methylation reactions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: 2,4-Dimethoxybenzoic acid.

Reduction: 2,4-Dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

DMBA serves as a versatile intermediate in organic synthesis. It is utilized to synthesize various derivatives and complex molecules due to its reactive aldehyde group and methoxy substitutions. Notable reactions include:

- Formation of Azines: DMBA can react with hydrazines to form azine derivatives, which are useful in further synthetic applications.

- Building Block for Other Compounds: Its methoxy groups enhance reactivity, making it a valuable starting material for synthesizing more complex organic compounds.

Case Study 1: Phlorotannin Extraction Optimization

A study focused on optimizing the extraction of phlorotannins from Fucus vesiculosus highlighted the use of DMBA as a reagent for quantifying extracted compounds. The research emphasized the importance of extraction conditions (temperature, solvent type) on yield and quality, demonstrating DMBA's critical role in assessing bioactive properties of marine algae .

Case Study 2: Antioxidant Potential Assessment

Another investigation explored the antioxidant potential of DMBA-related compounds through various assays (DPPH radical scavenging activity). While direct studies on DMBA were limited, related compounds showed significant activity, suggesting that DMBA might also possess similar properties .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethoxybenzaldehyde depends on the specific reaction or application. In biological systems, it can act as an inhibitor or activator of enzymes by interacting with their active sites. The methoxy groups enhance its reactivity and influence its binding affinity to molecular targets. In chemical reactions, the compound’s reactivity is governed by the electron-donating effects of the methoxy groups, which activate the benzene ring towards electrophilic attack .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2,4-dimethoxybenzaldehyde with key analogs:

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 613-45-6 | 2-OCH₃, 4-OCH₃ | 166.17 | 68–72 | 165 | Phlorotannin assays, synthesis |

| 2,5-Dimethoxybenzaldehyde | 93-02-7 | 2-OCH₃, 5-OCH₃ | 166.17 | 49–52 | 146 (10 mmHg) | Intermediate in dye chemistry |

| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | 621-59-0 | 3-OH, 4-OCH₃ | 152.15 | 115–117 | N/A | Flavoring agent, pharmaceuticals |

| 2-Ethoxybenzaldehyde | 613-69-4 | 2-OCH₂CH₃ | 150.18 | N/A | 235 | Fragrance synthesis |

| 3,5-Difluoro-4-methoxybenzaldehyde | 654-11-5 | 3-F, 4-OCH₃, 5-F | 172.12 | N/A | N/A | Agrochemical intermediates |

Key Observations :

- Symmetry Effects : The 2,4-dimethoxy isomer has higher symmetry than the 2,5-isomer, leading to a higher melting point (68–72°C vs. 49–52°C) due to efficient crystal packing .

- Polarity : Isovanillin (3-hydroxy-4-methoxy) is more polar than this compound due to its hydroxyl group, enhancing solubility in polar solvents like water .

Reactivity in Organic Reactions

- Claisen-Schmidt Condensation: this compound reacts with ketones (e.g., acetophenone) under basic conditions to form α,β-unsaturated ketones. The electron-donating methoxy groups activate the aldehyde for nucleophilic attack, enhancing reaction rates compared to 4-dimethylaminobenzaldehyde (CAS 100-10-7), which has a stronger electron-donating group .

- Azine Formation : The planar methoxy groups in this compound facilitate conjugation in its azine derivative (C₁₈H₂₀N₂O₄), with a crystallographically symmetric N–N bond (1.414 Å) . This contrasts with 4-hydroxybenzaldehyde azines , where hydroxyl groups disrupt conjugation .

Actividad Biológica

2,4-Dimethoxybenzaldehyde (DMB) is an organic compound with the molecular formula CHO. It is characterized by two methoxy groups located at the 2 and 4 positions of the benzaldehyde ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the biological properties of this compound, including its antioxidant, anticancer, and antimicrobial activities, supported by relevant data and case studies.

- Molecular Weight : 166.17 g/mol

- Appearance : White solid

- CAS Number : 613-45-6

Antioxidant Activity

This compound exhibits notable antioxidant properties. A study evaluated its ability to scavenge free radicals using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results indicated that DMB has a significant scavenging capacity, comparable to that of well-known antioxidants like ascorbic acid. The IC value for DMB was found to be lower than that of several other compounds tested in the same study, demonstrating its effectiveness as a radical scavenger .

Anticancer Activity

Research into the anticancer potential of this compound has shown promising results. In vitro studies have demonstrated that DMB can induce apoptosis in various cancer cell lines. For instance:

- Lung Cancer Cells : DMB exhibited cytotoxic effects against H-460 lung cancer cells with an IC of approximately 0.53 μM .

- Mechanism of Action : The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

A specific case study involved administering DMB to mice treated with a carcinogen (DMBA), which resulted in a higher tumor incidence compared to controls. This suggests that while DMB may have anticancer properties, further investigation is necessary to understand its role in cancer promotion or inhibition .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro tests revealed that DMB exhibits inhibitory effects against various bacterial strains. Notably:

- Gram-positive Bacteria : The compound showed significant activity against Staphylococcus aureus.

- Gram-negative Bacteria : It was effective against Escherichia coli as well .

The minimum inhibitory concentration (MIC) values for these bacteria were significantly lower than those for many conventional antibiotics, indicating its potential as a natural antimicrobial agent.

Toxicological Considerations

While this compound shows promising biological activities, it is important to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the key crystallographic features of 2,4-dimethoxybenzaldehyde, and how do they influence its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals that this compound adopts a monoclinic crystal system (space group P21/c) with unit cell parameters a = 6.775 Å, b = 9.014 Å, c = 14.081 Å, and β = 100.42°. The methoxy groups are coplanar with the aromatic ring due to conjugation, which stabilizes the structure and affects its electronic properties. Refinement parameters (R = 0.045, wR = 0.121) and data collection methods (MoKα radiation, Enraf–Nonius DIP1030 diffractometer) should be considered for reproducibility .

Q. How can this compound be synthesized and purified for research applications?

- Methodological Answer : The compound is often synthesized via methoxylation of benzaldehyde derivatives. For purification, recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended. Structural validation requires FT-IR (C=O stretch ~1680 cm⁻¹), ¹H NMR (aldehyde proton δ ~10.3 ppm), and mass spectrometry (m/z 166.17 [M⁺]) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : It is sparingly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane. Solubility can be enhanced using sonication or elevated temperatures (40–60°C). Solvent selection should align with reaction conditions (e.g., polar aprotic solvents for nucleophilic substitutions) .

Advanced Research Questions

Q. How does this compound perform in H-ORAC assays, and what does this imply about its structure-activity relationship?

- Methodological Answer : In H-ORAC assays, this compound shows negligible antioxidant activity (0.00 mol TE mol⁻¹) due to the absence of phenolic -OH groups. This contrasts with phenolic analogs (e.g., 4-methylcatechol: 4.419 mol TE mol⁻¹). Researchers must confirm the presence of electron-donating groups (e.g., -OH) when designing antioxidant studies .

| Compound | H-ORAC Value (mol TE mol⁻¹) |

|---|---|

| Benzaldehyde | 0.002 |

| This compound | 0.001 |

| 4-Methylcatechol | 4.419 |

Q. What strategies optimize the use of this compound in multi-step organic synthesis?

- Methodological Answer : Its aldehyde group enables condensation reactions (e.g., Stobbe condensation to form naphthoquinones). In a case study, it reacted with 2,4,5-trimethoxybenzaldehyde to synthesize dehydroherbarin. Key steps include protecting the aldehyde during coupling and using anhydrous conditions (e.g., THF, 0°C to room temperature) .

Q. How do steric and electronic effects of methoxy substituents impact regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The 2- and 4-methoxy groups direct EAS to the 5-position via resonance activation. Computational modeling (e.g., DFT) and isotopic labeling (¹³C NMR) can validate regioselectivity. For nitration, a mixture of HNO₃/H₂SO₄ at 0°C yields 5-nitro-2,4-dimethoxybenzaldehyde as the major product .

Q. What are the safety protocols for handling this compound in a research lab?

- Methodological Answer : Use PPE (nitrile gloves, N95 mask, safety goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Waste disposal must follow EPA guidelines (e.g., neutralization with 10% NaOH before incineration). Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate hazard, but skin/eye irritation (R36/37/38) requires caution .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting antioxidant activities for methoxy-substituted benzaldehydes?

- Methodological Answer : Discrepancies arise from assay choice (e.g., H-ORAC vs. DPPH) and substituent positioning. For example, 4-methoxybenzaldehyde may show weak activity in H-ORAC but moderate activity in DPPH due to radical stabilization by the para-methoxy group. Researchers should cross-validate using multiple assays and control for trace impurities .

Q. Experimental Design Considerations

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer : High-resolution X-ray data (θ range: 3.6–20.7°, 3535 reflections) can confirm dihedral angles between substituents. For unstable derivatives, low-temperature data collection (100 K) reduces thermal motion artifacts. Software suites like SHELXS97 refine structures to R < 0.05 .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- Methodological Answer : Use HPLC-MS (SQD-FA05 column, retention time 0.66 min) for trace analysis. For isomer separation, chiral columns (e.g., Chiralpak IA) with heptane/ethanol eluents resolve enantiomers. Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures purity >98% .

Propiedades

IUPAC Name |

2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSYTXEQUUTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022081 | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-45-6 | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM3U32AQ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.